Bienvenue dans la boutique en ligne BenchChem!

1,1,2-Trifluoro-1,3-butadiene

Stereocontrolled synthesis Monofluoroalkene Insecticide analog

1,1,2-Trifluoro-1,3-butadiene (C₄H₃F₃, MW 108.06 g/mol) is a partially fluorinated conjugated diene featuring an unsymmetrical trifluoromethyl substitution pattern (CF₂=CF–CH=CH₂). It crystallizes in a monoclinic system (space group Pc) with molecules adopting an anti conformation (C4–C3–C2–C1 torsion angle 179.17(1)°), and the central C2–C3 bond length of 1.436(4) Å is significantly shorter than a formal single bond due to conjugation.

Molecular Formula C4H3F3
Molecular Weight 108.06 g/mol
CAS No. 68155-04-4
Cat. No. B8816262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trifluoro-1,3-butadiene
CAS68155-04-4
Molecular FormulaC4H3F3
Molecular Weight108.06 g/mol
Structural Identifiers
SMILESC=CC(=C(F)F)F
InChIInChI=1S/C4H3F3/c1-2-3(5)4(6)7/h2H,1H2
InChIKeyFWTUDISDSYABRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2-Trifluoro-1,3-butadiene (CAS 68155-04-4): Core Physicochemical and Structural Identity for Procurement Verification


1,1,2-Trifluoro-1,3-butadiene (C₄H₃F₃, MW 108.06 g/mol) is a partially fluorinated conjugated diene featuring an unsymmetrical trifluoromethyl substitution pattern (CF₂=CF–CH=CH₂). It crystallizes in a monoclinic system (space group Pc) with molecules adopting an anti conformation (C4–C3–C2–C1 torsion angle 179.17(1)°), and the central C2–C3 bond length of 1.436(4) Å is significantly shorter than a formal single bond due to conjugation [1]. Its melting point is -108 °C and its boiling point is approximately 8 °C . Commercially, it is typically supplied at ≥95% purity and is synthesized in 93% yield via phase-transfer-catalyzed dehydrobromination of 4-bromo-1,1,2-trifluoro-1-butene [2].

Stereocontrolled Synthesis

Reported Z-selective pathway to (Z)-2-fluoro-2-alkenoate esters, avoiding mixed-isomer separation.

Plasma Etching

Nitride-selective dry etching gas for semiconductor fabrication workflows.

Fluorinated Elastomers

Copolymer building block for high-temperature elastomer research.

C4 Building Block

Versatile intermediate for monofluoroalkene libraries and fluorinated fragments.

Why 1,1,2-Trifluoro-1,3-butadiene Cannot Be Replaced by Perfluorinated or Non-Fluorinated Butadiene Analogs


The differential value of 1,1,2-trifluoro-1,3-butadiene resides in its precisely balanced F/H ratio (z/y = 3/3 = 1.0) and its unsymmetrical substitution pattern, which jointly govern regioselectivity in addition reactions, stereochemical outcomes in cycloadditions, and plasma etching behavior. Perfluorinated analogs such as hexafluoro-1,3-butadiene (C₄F₆, CAS 685-63-2) lack the hydrogen atoms necessary for the stereocontrolled (Z)-2-fluoro-2-alkenoate pathway and exhibit the opposite etching selectivity (oxide-selective vs. nitride-selective) [1]. Non-fluorinated butadiene (C₄H₆) lacks the electron-withdrawing fluorine substituents required for regioselective methoxybromination, while 1,1-difluoro-1,3-butadiene (C₄H₄F₂) shows limited Diels-Alder reactivity with common dienophiles [2]. These differences are not incremental; they represent divergent chemical pathways that cannot be bridged by simple formulation adjustments.

Perfluorinated analogs

Hexafluoro-1,3-butadiene (C₄F₆) lacks hydrogen atoms required for the Z-alkenoate pathway and exhibits opposite (oxide-selective) etching selectivity; it may not serve as a direct replacement.

Non-fluorinated butadiene

Absence of electron-withdrawing fluorine groups removes regiochemical control in methoxybromination; Diels-Alder reactivity and thermal stability profiles differ substantially.

1,1-Difluoro-1,3-butadiene

Limited Diels-Alder scope with common dienophiles and different fluorine substitution pattern lead to divergent cycloaddition outcomes.

Quantitative Differentiation Evidence for 1,1,2-Trifluoro-1,3-butadiene Against Closest Analogs


Stereocontrolled (Z)-2-Fluoro-2-alkenoate Synthesis: Exclusive Z-Selectivity vs. Mixed-Isomer Methods

1,1,2-Trifluoro-1,3-butadiene enables a stereocontrolled pathway to (Z)-2-fluoro-2-alkenoate esters. Regioselective methoxybromination at −70 °C with 2 equiv of K₂CO₃ in methanol yields predominantly (Z)-4-bromo-1-methoxy-1,1,2-trifluoro-2-butene (3a), which is subsequently converted via Grignard alkylation and hydrolysis into (Z)-2-fluoro-2-alkenoates including the 2-fluoro analog (9a) of the insecticide piperine [1]. In contrast, prior art methods for 2-fluoro-2-alkenoate synthesis (e.g., Machleidt & Wessendorf, Liebigs Ann. 1964; Tarrant et al., J. Org. Chem. 1963; Kitazume & Ishikawa, Chem. Lett. 1981) consistently yield mixtures of (Z)- and (E)-geometric stereoisomers, requiring additional separation [2]. Non-fluorinated butadiene cannot participate in this pathway due to the absence of the CF₂=CF terminus needed to direct regiochemistry [1].

Stereocontrolled (Z)-Alkenoate Synthesis
Head-to-head
Predominantly (Z)-isomer via methoxybromination–Grignard–hydrolysis; prior art methods yield (Z)/(E) mixtures requiring separation; non-fluorinated butadiene gives 0% target product.
Reported single-isomer pathway may avoid isomer separation steps in monofluoroalkene synthesis.
Methoxybromination at −70 °C in MeOH/K₂CO₃; subsequent Grignard and hydrolysis (Matsuo & Kende, 1988).
Stereocontrolled synthesis Monofluoroalkene Insecticide analog

Isoprene Copolymer Thermal Stability: 280 °C Upper Limit vs. Non-Fluorinated Diene Elastomers

Emulsion copolymerization of 1,1,2-trifluoro-1,3-butadiene with isoprene produces a copolymer that exhibits elastomeric properties and is thermally stable at temperatures up to 280 °C [1]. In comparison, conventional isoprene–butadiene (non-fluorinated) copolymers typically show onset of thermal degradation in the 200–250 °C range under equivalent conditions [2]. The homopolymer of 1,1,2-trifluoro-1,3-butadiene (PTFB) is a crystalline material with a high melting point, contrasting sharply with polybutadiene which is amorphous with a glass transition temperature near −90 °C [1]. The copolymerization with chloroprene and butyl acrylate was also studied; however, only the isoprene copolymer displayed the combination of elastomeric behavior and 280 °C thermal stability [1].

Isoprene Copolymer Thermal Stability
Cross-study
Isoprene–1,1,2-trifluorobutadiene copolymer thermally stable to 280 °C; non-fluorinated butadiene–isoprene copolymers degrade at ~200–250 °C under equivalent conditions.
Reported higher thermal stability ceiling vs. non-fluorinated diene elastomers.
Emulsion copolymerization with organocobalt(III) initiator; assessed by phase/relaxation transition analysis.
Fluorinated elastomer Thermal stability Copolymerization

Selective Silicon Nitride Etching: Inverted Selectivity vs. Perfluorocarbon Gases (C₄F₆, C₄F₈)

In plasma dry etching, 1,1,2-trifluoro-1,3-butadiene (C₄H₃F₃, z/y ratio = 1.0) selectively etches silicon nitride (SiN) films with respect to silicon oxide (SiO₂) films [1]. This represents an inverted selectivity relative to the widely used perfluorocarbon etching gases hexafluoro-1,3-butadiene (C₄F₆) and octafluorocyclobutane (C₄F₈), which selectively etch SiO₂ over SiN [2]. The patent literature explicitly states that among the preferred HFC etching gases, "1,1,2-trifluoro-1,3-butadiene is preferable in terms of the ease of realizing both selective etching of a silicon nitride film and a desired processed shape" and that the CF₂=CF terminal group is advantageous for achieving both selectivity and high processing speed [1]. Optimal gas composition is reported as 10–20 vol% C₄H₃F₃, 20–60 vol% O₂, and 30–70 vol% Ar [1].

Silicon Nitride Etch Selectivity
Class-level
C₄H₃F₃ etches SiN selectively over SiO₂; perfluorocarbon gases C₄F₆ and C₄F₈ are oxide-selective. Optimal composition 10–20 vol% C₄H₃F₃ in O₂/Ar plasma.
Inverted selectivity supports self-aligned SiN spacer etch without SiO₂ underlayer loss.
Patent US 11,437,244 B2; nitride-selective vs. oxide-selective distinction.
Dry etching Silicon nitride selectivity Semiconductor fabrication

Crystallographic Conformation: Anti Geometry and Unperturbed Double-Bond Lengths vs. Perfluorinated Analog Complexation

Single-crystal X-ray diffraction at −108 °C establishes that 1,1,2-trifluorobutadiene adopts an anti conformation with C4–C3–C2–C1 torsion angle of 179.17(1)°. The conjugated C=C double bonds (C1=C2: 1.331(3) Å; C3=C4: 1.336(4) Å) show no fluorine substitution effect relative to the parent butadiene, while the C2–C3 single bond is shortened to 1.436(4) Å due to conjugation [1]. By contrast, in transition-metal η⁴-coordination, hexafluorobutadiene (C₄F₆) exhibits a markedly different bonding mode: the coordinated C₄F₆ ligand shows C–C bond length equalization with a significantly shorter central C–C bond (ca. 1.40 Å) and longer terminal C–C bonds, characteristic of strong metal→π* back-donation that is absent in the partially fluorinated system [2]. This crystallographic difference translates into divergent organometallic reactivity patterns.

Crystal Structure & Conformation
Cross-study
Anti conformation (torsion 179.17°), C1=C2 1.331(3) Å, C2–C3 1.436(4) Å. Hexafluorobutadiene η⁴-coordinated shows central C–C ~1.40 Å and longer terminal bonds.
Anti conformation and conjugation-shortened C2–C3 bond indicate electronic distinctness from perfluorinated analog.
X-ray diffraction at −108 °C; comparison with Ru-coordinated C₄F₆ (Organometallics 1995).
Crystal structure Conformational analysis Coordination chemistry

93% Synthetic Yield from Commercial Precursor: Practical Accessibility vs. Multi-Step Alternative Routes

1,1,2-Trifluoro-1,3-butadiene is prepared from commercially available 4-bromo-1,1,2-trifluoro-1-butene via phase-transfer-catalyzed dehydrobromination (KOH, Bu₄NBr, xylenes, 60 °C), affording a 93% isolated yield of the volatile diene [1]. This single-step, high-yield preparation contrasts with alternative routes to fluorinated butadienes. For instance, 1,1,4,4-tetrafluorobuta-1,3-diene synthesis via radical addition of 1-iodo-2,2-difluoroethene to 1,1-difluoroethene followed by HI elimination gives only low yields [2]. Hexafluoro-1,3-butadiene requires coupling of C2 chlorofluorocarbons (e.g., chlorotrifluoroethylene) or Zn-induced dechlorination of 1,2,3,4-tetrachlorohexafluorobutane, both multi-step processes [3]. The availability of a robust, high-yield, one-step preparation from a stocked precursor reduces supply chain risk for research and development programs.

Synthetic Accessibility
Cross-study
93% isolated yield in one step from 4-bromo-1,1,2-trifluoro-1-butene via phase-transfer dehydrobromination. Tetrafluoro- and hexafluoro- analogs require multi-step low-yield sequences.
Reported high single-step yield may reduce synthetic step count and procurement cost.
KOH/Bu₄NBr/xylenes, 60 °C; precursor commercially available (98% purity).
Synthetic accessibility Phase-transfer catalysis Building block

Procurement-Relevant Application Scenarios for 1,1,2-Trifluoro-1,3-butadiene Based on Quantitative Differentiation Evidence


Stereochemically Pure (Z)-Monofluoroalkene Bioisostere Synthesis in Agrochemical and Pharmaceutical R&D

Programs synthesizing fluorinated analogs of known insecticides (e.g., piperine), pheromones, or pharmaceuticals require single-isomer (Z)-2-fluoro-2-alkenoate intermediates. As demonstrated by Matsuo & Kende (1988), 1,1,2-trifluoro-1,3-butadiene provides exclusive Z-selectivity through its regioselective methoxybromination pathway, delivering the 2-fluoro analog of piperine (9a) and monofluorochrysanthemic acid derivative (15) [1]. Alternative methods yield isomeric mixtures that necessitate costly chromatographic or crystallization-based separation, reducing overall yield and increasing process complexity [2].

High-Temperature Fluorinated Elastomers for Aerospace and Oil-Resistant Seal Applications

The isoprene–1,1,2-trifluoro-1,3-butadiene copolymer is an elastomer thermally stable to 280 °C, representing a ≥30 °C advantage over conventional non-fluorinated butadiene–isoprene elastomers [1]. This copolymer class has been investigated for high-temperature oil-resistant seals and gaskets where chemical inertness and thermal endurance are simultaneous requirements [2]. Procurement of the monomer is the first step in evaluating these copolymers for service conditions where hydrocarbon elastomers fail through thermal oxidation or solvent swelling.

Silicon Nitride Spacer Etch Gas in Advanced Semiconductor Node Fabrication

As identified in patent US 11,437,244 B2, 1,1,2-trifluoro-1,3-butadiene is an especially preferable HFC etching gas for selectively removing silicon nitride films over silicon oxide films, non-silicon-based mask materials, or polycrystalline silicon [1]. This inverted selectivity (nitride-selective vs. the oxide-selectivity of C₄F₆ and C₄F₈) is critical for self-aligned spacer etching in FinFET and gate-all-around transistor architectures. The optimal gas composition (10–20 vol% C₄H₃F₃ in O₂/Ar plasma) is explicitly disclosed [1], providing process engineers with immediately actionable starting parameters.

C4 Building Block for Monofluoroalkene Libraries in Medicinal Chemistry

The compound serves as a readily accessible C4 intermediate that provides "facile and versatile entry to a variety of functionalized monofluoroalkene systems" [1]. Its 93% single-step synthesis from commercially stocked 4-bromo-1,1,2-trifluoro-1-butene [1] makes it operationally superior to tetrafluoro- and hexafluorobutadiene analogs, which require multi-step low-yield sequences [2]. For medicinal chemistry groups building fluorinated fragment libraries or conducting SAR studies on fluoroalkene-containing lead compounds, this accessibility advantage directly reduces procurement cost and synthesis time.

Application
Selection Property
Validation Focus
Stereocontrolled fluoroalkene synthesis
Z-selectivity context in fluorinated diene chemistry
Isomeric purity confirmation (NMR, HPLC)
High-temperature fluorinated elastomers
Thermal stability ceiling vs. non-fluorinated dienes
Elastomer thermal aging performance (TGA, DTMA)
Silicon nitride selective etching
Etch selectivity direction (SiN vs. SiO₂)
Etch rate and selectivity validation in plasma reactor
Monofluoroalkene library synthesis
Single-step synthetic accessibility
Yield reproducibility and scale-up assessment
Quote Request

Request a Quote for 1,1,2-Trifluoro-1,3-butadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.